N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene carboxamide core linked to a substituted phenyl group.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-14-17(11-12-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMISJMSBZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative reacts with a halogenated pyrrolidine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the pyrrolidine derivative with a carboxylic acid or its derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Differences
- Naphthalene Modifications : The target compound’s carboxamide group enhances hydrogen-bonding capacity compared to the nitro group in 1-Nitronaphthalene, which is electron-withdrawing and reactive. The 2-oxopyrrolidin-1-yl group in the target compound may improve bioavailability by mimicking peptide backbones, a feature absent in 1-Nitronaphthalene .
- Safety Considerations : 1-Nitronaphthalene is classified as hazardous, with risks of respiratory irritation and environmental toxicity . The target compound’s safety profile remains uncharacterized, but carboxamides generally exhibit lower acute toxicity compared to nitro derivatives.
Hypothetical Pharmacological Implications
While 1-Nitronaphthalene is primarily an industrial precursor, the target compound’s carboxamide and pyrrolidinone groups align with motifs seen in FDA-approved drugs (e.g., kinase inhibitors like imatinib).
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene backbone with a carboxamide functional group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate showed notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida tenuis .
Table 1: Antimicrobial Efficacy of Naphthalene Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 1-{3... | Staphylococcus aureus | < 32 µg/mL |
| Methyl 1-{3... | Candida tenuis | < 64 µg/mL |
| Methyl 1-{3... | Aspergillus niger | < 128 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits anticancer properties, particularly against human lung adenocarcinoma cells (A549). The structure-dependent activity was analyzed using MTT assays, revealing that specific substitutions on the phenyl ring significantly enhanced cytotoxicity.
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | Treatment Concentration (µM) | A549 Cell Viability (%) | Significance Level |
|---|---|---|---|
| Control | - | 100 | - |
| Naphthalene Derivative A | 100 | 63.4 | p < 0.05 |
| Naphthalene Derivative B | 100 | 21.2 | p < 0.001 |
| Naphthalene Derivative C | 100 | 38.3 | p < 0.001 |
Case Study 1: Antimicrobial Screening
A series of naphthalene derivatives were screened against multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated that certain derivatives displayed potent activity against Gram-positive bacteria, suggesting their potential as therapeutic agents in treating resistant infections .
Case Study 2: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) study was conducted to understand how modifications in the chemical structure influence biological activity. The introduction of halogen groups or additional aromatic rings was found to enhance both antimicrobial and anticancer activities significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
